

Spectroscopic Analysis of Chromium(III) Nitrate Nonahydrate: A Technical Guide

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Compound of Interest

Compound Name: Chromium(III) nitrate nonahydrate

Cat. No.: B1588484

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An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Chromium(III) nitrate nonahydrate, with the chemical formula $\text{Cr}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$, is a violet crystalline solid that serves as a common precursor in the synthesis of other chromium compounds and finds applications in various industrial processes.^{[1][2]} A thorough understanding of its structural and electronic properties is crucial for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including detailed experimental protocols, quantitative data, and visual representations of analytical workflows.

Physicochemical Properties

Chromium(III) nitrate nonahydrate is highly soluble in water and alcohol.^[2] The central chromium(III) ion is coordinated by six water molecules, forming the hexaaquachromium(III) complex cation, $[\text{Cr}(\text{H}_2\text{O})_6]^{3+}$. The nitrate ions and additional water molecules are located in the crystal lattice.^[1]

Property	Value
Chemical Formula	--INVALID-LINK-- $\cdot 3\text{H}_2\text{O}$
Molar Mass	400.15 g/mol [3]
Appearance	Violet crystals[3]
Melting Point	$\sim 60^\circ\text{C}$ [2]
Solubility in Water	Highly soluble[2]

Spectroscopic Characterization

A multi-spectroscopic approach is essential for a complete understanding of the structure and bonding in **chromium(III) nitrate nonahydrate**.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the d-orbitals of the central chromium(III) ion. The aqueous solution of **chromium(III) nitrate nonahydrate** exhibits a characteristic violet color due to the electronic transitions of the $[\text{Cr}(\text{H}_2\text{O})_6]^{3+}$ complex.

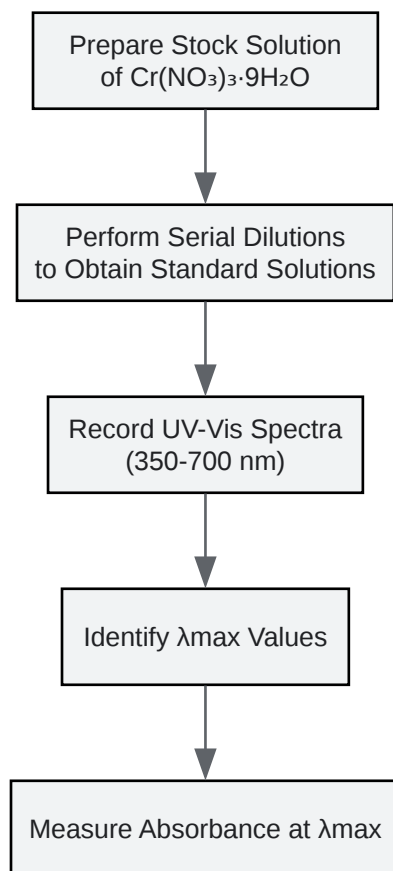
Quantitative Data:

Molar Concentration (M)	$\lambda_{\text{max 1}}$ (nm)	$\lambda_{\text{max 2}}$ (nm)
0.050	~ 408	~ 575
0.0278	Not Specified	Not Specified

Note: Molar absorptivity data is not readily available in the reviewed literature.

Experimental Protocol: A stock solution of **chromium(III) nitrate nonahydrate** is prepared by dissolving a known mass of the compound in deionized water.[4] A series of standard solutions with varying concentrations are then prepared by serial dilution. The UV-Vis spectrum of each solution is recorded using a double beam spectrophotometer, typically in the range of 350-700 nm, with a 1 cm quartz cuvette.[4][5] A blank containing only deionized water is used as a reference. The absorbance values at the identified absorption maxima (λ_{max}) are recorded.

Logical Workflow for UV-Vis Analysis



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Caption: Workflow for UV-Vis spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In **chromium(III) nitrate nonahydrate**, the IR spectrum reveals the vibrational modes of the coordinated water molecules, the nitrate anions, and the Cr-O bonds.

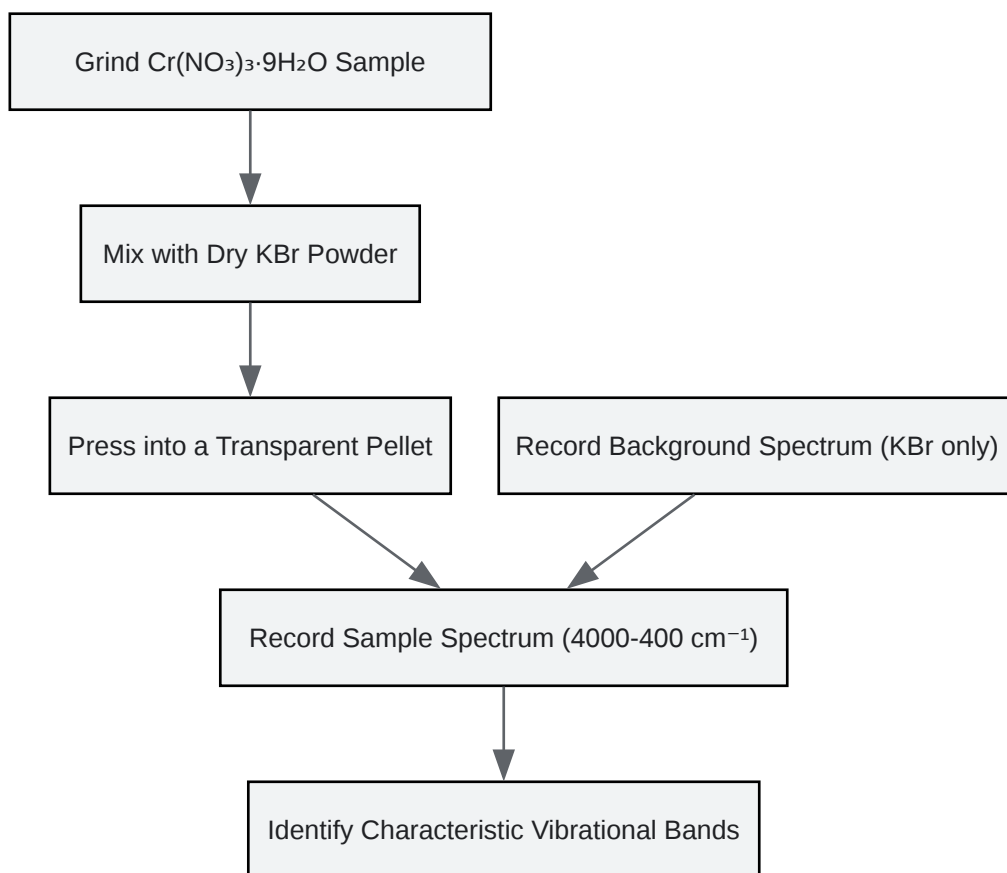
Quantitative Data (Characteristic Vibrational Frequencies):

Wavenumber (cm ⁻¹)	Assignment
~3400 (broad)	O-H stretching of coordinated and lattice water
~1634	H-O-H bending of coordinated water
~1383	Asymmetric N-O stretching of nitrate (ν_3)
~1050	Symmetric N-O stretching of nitrate (ν_1)
~830	Out-of-plane bending of nitrate (ν_2)
460 - 540	Cr-O stretching

Note: The broadness of the O-H stretching band is indicative of extensive hydrogen bonding.[6]

Experimental Protocol (KBr Pellet Method): Approximately 1-2 mg of the finely ground **chromium(III) nitrate nonahydrate** sample is mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar.[7][8] The mixture is then pressed into a thin, transparent pellet using a hydraulic press. A background spectrum of a pure KBr pellet is recorded first. The sample pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. [8]

Workflow for FTIR Analysis using KBr Pellet Method



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Caption: Experimental workflow for FTIR spectroscopy.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations. The Raman spectrum of **chromium(III) nitrate nonahydrate** can be used to further probe the vibrational modes of the nitrate ions and the $[\text{Cr}(\text{H}_2\text{O})_6]^{3+}$ cation.

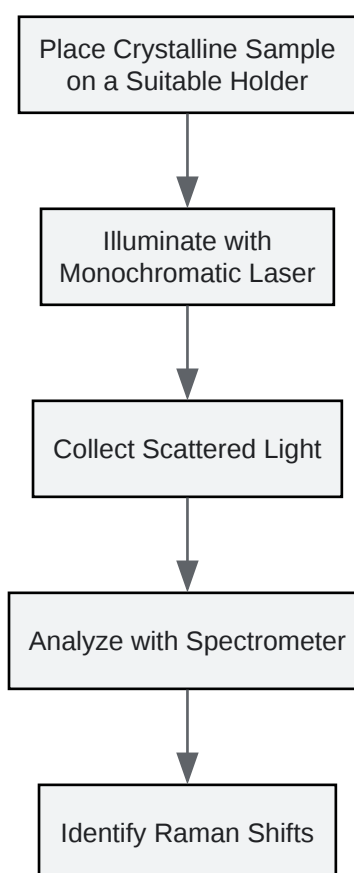
Quantitative Data (Expected Raman Shifts):

Wavenumber (cm^{-1})	Assignment
~1050	Symmetric N-O stretching of nitrate (ν_1)
~720	O-N-O bending of nitrate (ν_4)
Lower frequency modes	Cr-O vibrations and lattice modes

Note: Specific Raman spectral data for **chromium(III) nitrate nonahydrate** is not extensively reported in the literature.

Experimental Protocol: A small amount of the crystalline **chromium(III) nitrate nonahydrate** is placed on a microscope slide or in a capillary tube. The sample is then illuminated with a monochromatic laser source (e.g., 532 nm or 785 nm). The scattered light is collected and passed through a spectrometer to obtain the Raman spectrum. The spectrum is typically recorded over a range that includes the characteristic vibrational modes of the compound.

General Workflow for Raman Spectroscopy



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Caption: General experimental workflow for Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The analysis of **chromium(III) nitrate nonahydrate** by NMR spectroscopy is challenging due to the paramagnetic nature of the Cr(III) ion. The unpaired electrons in the d-orbitals of chromium(III) cause significant broadening and shifting of NMR signals, making interpretation difficult. For this reason, detailed ^1H or ^{13}C NMR spectra of this compound are not readily available. However, the paramagnetic properties of Cr(III) compounds are sometimes utilized in NMR studies of other molecules, where they can act as relaxation agents.

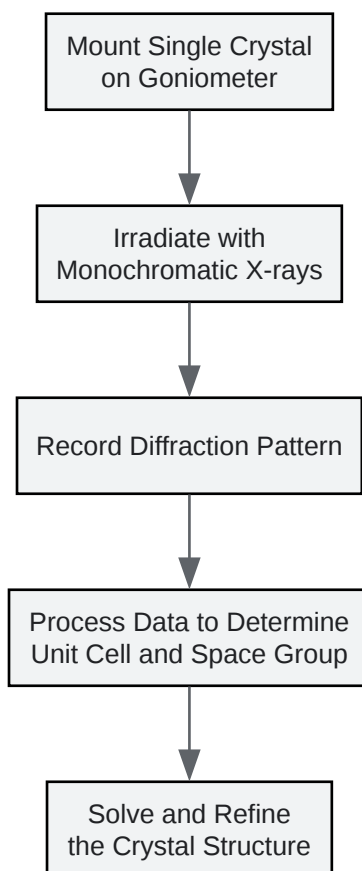
X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of **chromium(III) nitrate nonahydrate** reveals the coordination geometry of the chromium ion and the arrangement of the nitrate anions and water molecules in the crystal lattice.

Structural Information: The structure consists of the hexaaquachromium(III) cation, $[\text{Cr}(\text{H}_2\text{O})_6]^{3+}$, where the chromium ion is octahedrally coordinated to six water molecules.^[1] The nitrate anions (NO_3^-) and three additional water molecules of crystallization are held in the lattice through hydrogen bonding and electrostatic interactions.

Experimental Protocol (Single-Crystal X-ray Diffraction): A suitable single crystal of **chromium(III) nitrate nonahydrate** is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded on a detector as the crystal is rotated. The collected data is then processed to determine the unit cell parameters, space group, and the positions of all atoms within the crystal structure.

Workflow for Single-Crystal X-ray Diffraction



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Caption: Experimental workflow for single-crystal X-ray diffraction.

Summary of Spectroscopic Data

Spectroscopic Technique	Key Findings
UV-Vis	Two main absorption bands in the visible region corresponding to d-d electronic transitions of the $[\text{Cr}(\text{H}_2\text{O})_6]^{3+}$ complex.
Infrared (IR)	Characteristic vibrational bands for coordinated water (O-H stretch and H-O-H bend), nitrate ions (N-O stretches and bend), and Cr-O bonds.
Raman	Provides complementary vibrational information, particularly for the symmetric stretching mode of the nitrate ion.
NMR	Analysis is complicated by the paramagnetic nature of Cr(III), leading to broad and shifted signals.
X-ray Crystallography	Confirms the structure as $[\text{Cr}(\text{H}_2\text{O})_6](\text{NO}_3)_3 \cdot 3\text{H}_2\text{O}$ with an octahedral coordination of water molecules around the chromium center.

Conclusion

The spectroscopic analysis of **chromium(III) nitrate nonahydrate** provides a detailed picture of its electronic and molecular structure. UV-Vis spectroscopy elucidates the d-orbital splitting of the chromium(III) ion in an aqueous environment. Vibrational spectroscopy, through both IR and Raman techniques, confirms the presence of coordinated water molecules and nitrate anions and provides information about their bonding. While NMR analysis is hindered by the compound's paramagnetism, X-ray crystallography offers a definitive view of the solid-state structure. The combined application of these techniques is indispensable for the comprehensive characterization of this important chromium compound.

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